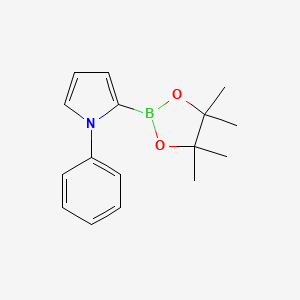
(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
Descripción general
Descripción
(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, also known as 3-chloro-4-fluorophenyl ethanol (CFPhEtOH), is a highly versatile compound that has been used in a wide range of scientific research applications. It is a colorless liquid with a boiling point of 116.2 °C and a melting point of -30.3 °C. CFPhEtOH is a common starting material for the synthesis of various organic compounds and is also used as a reagent for various reactions. It has been used in the synthesis of pharmaceuticals, agrochemicals, and dyes, as well as in the synthesis of other organic compounds. Its unique properties make it an attractive choice for many laboratory experiments.
Aplicaciones Científicas De Investigación
Gas Chromatography in Flavor Characterization
1-Octen-3-ol plays a significant role in giving edible mushrooms their distinct aroma. Studies involving gas chromatography on Lamiaceae plants, including Melittis melissophyllum, have identified the presence of this molecule. This plant, in particular, has been found to contain a high percentage of 1-octen-3-ol, suggesting its potential as a natural flavor source for future economic exploitation (Maggi, Papa, & Vittori, 2012).
Synthesis of Pharmaceutical Intermediates
2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been explored for its synthesis methods. Despite the high cost and toxicity associated with traditional synthesis methods, alternative approaches using methyl nitrite have been developed, offering practical solutions for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Development of Chemosensors
4-Methyl-2,6-diformylphenol (DFP) has been identified as a crucial fluorophoric platform for the development of chemosensors. These chemosensors have applications in detecting various analytes, including metal ions and neutral molecules, demonstrating high selectivity and sensitivity (Roy, 2021).
Environmental and Health Impact Studies
Research on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlights the need for further study on their environmental fate and toxicity. This area of research is crucial for understanding the full impact of these substances on health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Molecular Imaging and Toxicity Assessment
The toxicity of fluorophores used in molecular imaging has been reviewed, with a focus on their potential applications in cancer diagnosis. This research is vital for ensuring the safe administration of these compounds in clinical settings (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).
Propiedades
IUPAC Name |
(1R)-1-(3-chloro-4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGSPHGSOUBBIC-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3339919.png)
